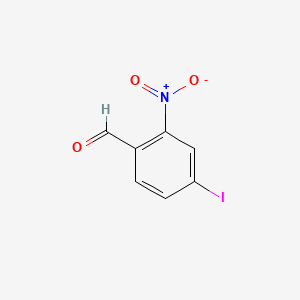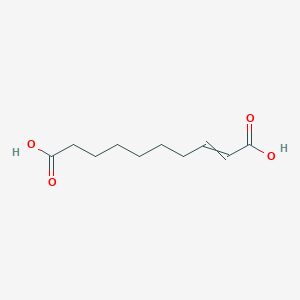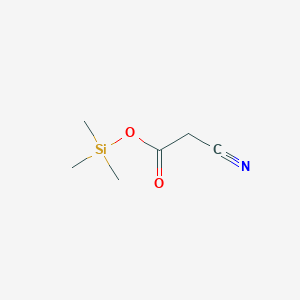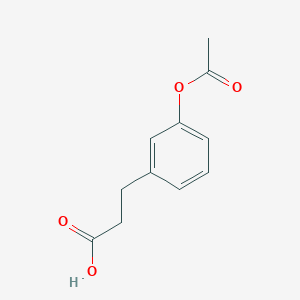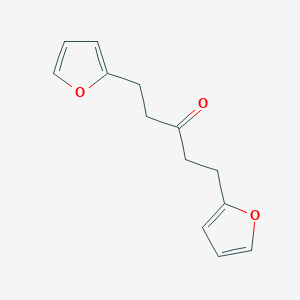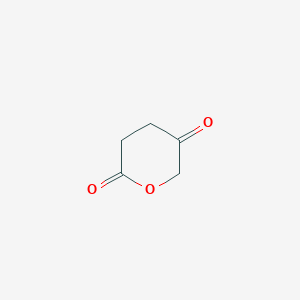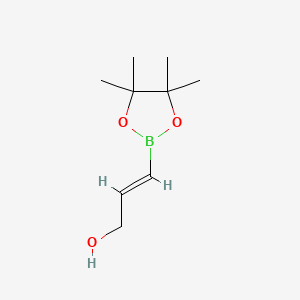
2'',4'',4-Triaminobenzanilide
Overview
Description
2’‘,4’',4-Triaminobenzanilide (TABA) is a chemical compound with the molecular formula C13H14N4O . It exists in the form of a crystal hydrate and two anhydrous modifications .
Synthesis Analysis
The crystal hydrate of TABA is formed during the catalytic reduction of 2’,4’,4-trinitrobenzanilide in all media containing water and during crystallization from water, containing solvents .Physical and Chemical Properties Analysis
TABA is a crystalline compound . The specific physical and chemical properties of TABA are not available in the search results.Scientific Research Applications
Environmental Impact Studies
The compound tris(2-chloroethyl)phosphate (TCEP), similar in structure to 2,4,4-Triaminobenzanilide, has been studied for its environmental impact. Research conducted in Hesse, Germany, focused on the temporal concentration changes of TCEP and other pollutants in freshwater streams. This study is significant for understanding the environmental regulations and their impacts on the concentrations of such compounds in aquatic environments (Quednow & Püttmann, 2009).
Anticonvulsant Activity
A series of 4-aminobenzanilides, closely related to 2,4,4-Triaminobenzanilide, have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to understanding the relationship between benzamide structures and anticonvulsant effects, offering insights into potential medical applications of similar compounds (Clark, Sansom, Lin, & Norris, 1985).
Antiproliferative Effects in Cancer Research
Derivatives of benzamide and anilide, structurally similar to 2,4,4-Triaminobenzanilide, have been investigated for their potential in cancer treatment. These compounds were tested for apoptosis induction and antiproliferative effects in various cancer cells, including cancer stem cells. This research opens doors for the development of new anticancer drugs based on the structural framework of 2,4,4-Triaminobenzanilide (Rotili et al., 2012).
Safety and Applications in Personal Care Products
Triclosan, a compound with a structure related to 2,4,4-Triaminobenzanilide, has been incorporated into various personal care products. Research on triclosan's safety and applications provides insights into the potential uses and health implications of similar compounds in consumer products (Bhargava & Leonard, 1996).
Applications in Explosives Research
The compound 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), structurally similar to 2,4,4-Triaminobenzanilide, has been extensively researched in the field of explosives. This includes studies on synthesis, thermophysical properties, performance, and safety of TATB. Insights from this research can be applied to the understanding and potential applications of 2,4,4-Triaminobenzanilide in similar domains (Boddu, Viswanath, Ghosh, & Damavarapu, 2010).
Antimicrobial and Anthelmintic Activities
Novel triazoles, which can be structurally compared to 2,4,4-Triaminobenzanilide, have been synthesized and evaluated for their antimicrobial and anthelmintic activities. This research adds to the body of knowledge regarding the biological activities of similar compounds (Gupta & Mishra, 2017).
Thin-Film Membrane Development
Research involving 1,2,4-Triaminobenzene, a compound structurally related to 2,4,4-Triaminobenzanilide, has been conducted for the development of thin-film composite membranes. These membranes have potential applications in water treatment and filtration technologies (Kazemi, Jahanshahi, & Peyravi, 2020).
Properties
IUPAC Name |
4-amino-N-(2,4-diaminophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSRCASCRILJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


